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Compound of Interest

Compound Name: 2-Methyl-1-octene

Cat. No.: B165369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1-octene (CAS No: 4588-18-5), a valuable intermediate in organic synthesis. The

document presents key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), organized for clarity and

comparative analysis. Detailed experimental protocols for acquiring this data are also provided,

along with a visual workflow to guide researchers in spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the mass spectrum,

infrared spectrum, and nuclear magnetic resonance spectra of 2-Methyl-1-octene.

Mass Spectrometry (MS)
The mass spectrum of 2-Methyl-1-octene is characterized by a molecular ion peak and a

series of fragment ions resulting from the cleavage of the hydrocarbon backbone.

Table 1: Key Mass Spectrometry Data for 2-Methyl-1-octene
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m/z Proposed Fragment Ion Relative Abundance

126 [C₉H₁₈]⁺• (Molecular Ion) Moderate[1]

111 [C₈H₁₅]⁺ High

97 [C₇H₁₃]⁺ Moderate

83 [C₆H₁₁]⁺ High

69 [C₅H₉]⁺ High

56 [C₄H₈]⁺ Base Peak

55 [C₄H₇]⁺ High

41 [C₃H₅]⁺ High

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Methyl-1-octene displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups.

Table 2: Key Infrared Absorptions for 2-Methyl-1-octene

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3075 =C-H Stretch Medium

~2958, ~2927, ~2856 C-H Stretch (alkane) Strong

~1650 C=C Stretch Medium

~1465 -CH₂- Bend Medium

~1377 -CH₃ Bend Medium

~888 =CH₂ Bend (out-of-plane) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the 2-Methyl-1-octene molecule.
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Table 3: ¹H NMR Spectroscopic Data for 2-Methyl-1-octene (Solvent: CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~4.67 s 2H =CH₂

~1.99 t 2H -CH₂-C=

~1.71 s 3H =C-CH₃

~1.25-1.40 m 8H -(CH₂)₄-

~0.89 t 3H -CH₃

s = singlet, t = triplet, m = multiplet

Table 4: ¹³C NMR Spectroscopic Data for 2-Methyl-1-octene (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~146.0 C=CH₂

~110.0 C=CH₂

~38.0 -CH₂-C=

~31.9 -CH₂-CH₂-C=

~29.5 -CH₂-CH₂-CH₃

~29.2 -CH₂-CH₂-CH₂-CH₃

~22.7 -CH₂-CH₃

~22.5 =C-CH₃

~14.1 -CH₃

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-1-octene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 2-Methyl-1-octene in a

volatile organic solvent such as dichloromethane or hexane.

GC Conditions:

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a 5% phenyl-methylpolysiloxane stationary phase).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the

retention time of 2-Methyl-1-octene. The mass spectrum corresponding to this peak is then
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extracted and compared with spectral libraries (e.g., NIST) for confirmation and analysis of

the fragmentation pattern.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-Methyl-1-octene by analyzing its

infrared absorption spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Application: Place a small drop of neat 2-Methyl-1-octene directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.

Data Analysis: The resulting infrared spectrum is processed (e.g., baseline correction) and

the absorption bands are assigned to their corresponding molecular vibrations.

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent

(e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of 2-Methyl-1-octene by analyzing the

¹H and ¹³C NMR spectra.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

Procedure:

Sample Preparation:

¹H NMR: Dissolve approximately 5-10 mg of 2-Methyl-1-octene in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

¹³C NMR: Dissolve approximately 20-50 mg of 2-Methyl-1-octene in about 0.6-0.7 mL of

CDCl₃.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to singlets for each unique carbon.

Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 160

ppm).

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing and Analysis:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound such as 2-Methyl-1-octene.
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Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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